2-Chloro-4-methyl-1,3,2-dioxaphospholane
Overview
Description
2-Chloro-4-methyl-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C3H6ClO2P. It is a cyclic phosphite ester, characterized by a five-membered ring containing phosphorus, oxygen, and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methyl-1,3,2-dioxaphospholane can be synthesized through the reaction of propylene glycol with phosphorus trichloride. The reaction typically involves the following steps:
Reaction of Propylene Glycol with Phosphorus Trichloride: Propylene glycol is reacted with phosphorus trichloride in the presence of a base, such as pyridine, to form the intermediate chlorophosphite ester.
Cyclization: The intermediate undergoes cyclization to form the five-membered ring structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as alcohols, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonate or phosphate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Phosphite esters, phosphoramidates, and phosphorothioates.
Oxidation Reactions: Phosphonates and phosphates.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
2-Chloro-4-methyl-1,3,2-dioxaphospholane has several scientific research applications:
Organic Synthesis:
Materials Science: Employed in the synthesis of flame retardants and plasticizers.
Biological Studies: Investigated for its potential as a phosphorylating agent in biochemical research.
Medicinal Chemistry: Explored for its role in the synthesis of phosphorus-containing drugs and prodrugs.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-1,3,2-dioxaphospholane involves its reactivity as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophiles, such as alcohols and amines, through a substitution reaction. This reactivity is facilitated by the presence of the chlorine atom, which acts as a leaving group, allowing the phosphorus atom to form new bonds with nucleophiles .
Comparison with Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: Similar structure but lacks the methyl group.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains additional methyl groups, making it bulkier and potentially more sterically hindered.
Uniqueness: 2-Chloro-4-methyl-1,3,2-dioxaphospholane is unique due to its specific balance of reactivity and steric properties. The presence of the methyl group provides a slight steric hindrance, which can influence its reactivity compared to other similar compounds. This makes it a valuable reagent in selective phosphorylation reactions .
Properties
IUPAC Name |
2-chloro-4-methyl-1,3,2-dioxaphospholane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO2P/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOGVHAUJHBLPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COP(O1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO2P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979831 | |
Record name | 2-Chloro-4-methyl-1,3,2-dioxaphospholane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.50 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-86-3 | |
Record name | 2-Chloro-4-methyl-1,3,2-dioxaphospholane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6362-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methyl-1,3,2-dioxaphospholane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methyl-1,3,2-dioxaphospholane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methyl-1,3,2-dioxaphospholane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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